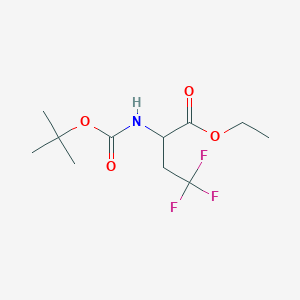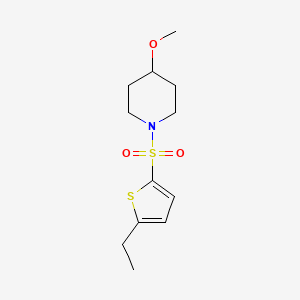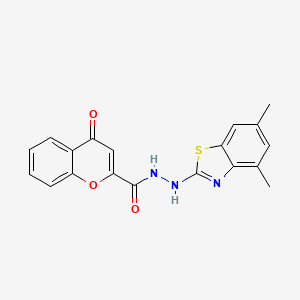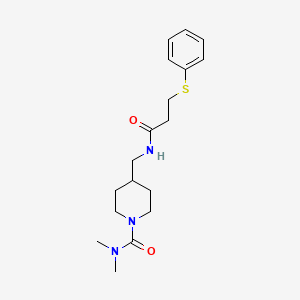
Ethyl 2-(tert-butoxycarbonylamino)-4,4,4-trifluoro-butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(tert-butoxycarbonylamino)-4,4,4-trifluoro-butanoate, also known as Boc-4-trifluoromethyl-L-phenylalanine ethyl ester, is a chemical compound that has been widely used in scientific research. This compound is synthesized through a specific method and has various applications in the field of biochemistry and pharmacology.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Multistep Synthesis : Ethyl 2-(tert-butoxycarbonylamino)-4,4,4-trifluoro-butanoate has been synthesized in a multistep process, involving protection and iodination of l-DOPA, demonstrating its potential as an intermediate in complex organic syntheses (Lentini et al., 2019).
X-Ray Diffraction Analysis : This compound's crystal structure was characterized using X-ray diffraction, revealing its crystallization in an orthorhombic space group and demonstrating inter and intramolecular hydrogen bonds (Dinesh et al., 2010).
Chemical Synthesis and Catalysis
Coupling Reagent : Ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate, a derivative, is used as a coupling reagent in racemization-free esterification, thioesterification, amidation, and peptide synthesis, demonstrating versatility and efficiency in chemical reactions (Thalluri et al., 2013).
Synthesis of Quinolone Antibacterial Agents : It serves as an intermediate in the practical synthesis of compounds like 4-tert-butoxycarbonylamino-2-methylpyrrolidine, an important precursor for quinolone antibacterial agents (Li et al., 1995).
Preparation of Trifluoromethyl Heterocycles : Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a similar compound, is used as a versatile intermediate for synthesizing a range of trifluoromethyl heterocycles, showcasing its role in diversifying chemical synthesis (Honey et al., 2012).
Polymerization and Materials Science
- Polymerization Studies : The tert-butoxycarbonyl moiety, a component of the compound, is used in the radical polymerization of certain methacrylates, contributing to the understanding of polymer materials chemistry (Jing et al., 2019).
Eigenschaften
IUPAC Name |
ethyl 4,4,4-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F3NO4/c1-5-18-8(16)7(6-11(12,13)14)15-9(17)19-10(2,3)4/h7H,5-6H2,1-4H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGGPUVZKSAODD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(F)(F)F)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(tert-butoxycarbonylamino)-4,4,4-trifluoro-butanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2R)-2-[(2-Methylpropan-2-yl)oxy]-N-[2-(prop-2-enoylamino)ethyl]cyclopropane-1-carboxamide](/img/structure/B2401730.png)


![5-(4-Fluorophenyl)-2-methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]pyrazole-3-carboxamide](/img/structure/B2401733.png)
![ethyl 2-(2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2401734.png)


![3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2401740.png)
![Ethyl 4-[({[3-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetyl)amino]benzoate](/img/structure/B2401743.png)

![N-(4-acetamidophenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2401746.png)


